1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H15NO5 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of benzyl, methyl, and hydroxy groups attached to the azetidine ring
Preparation Methods
The synthesis of 1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methyl acrylate, and other reagents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the azetidine ring. The reaction is typically carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under controlled temperature and pressure conditions.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the carbonyl groups are reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
Benzyl 3-Hydroxyazetidine-1-carboxylate: This compound lacks the methyl group present in this compound, which may affect its reactivity and biological activity.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-hydroxyazetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(15)13(17)8-14(9-13)12(16)19-7-10-5-3-2-4-6-10/h2-6,17H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKKXEORXDOEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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